methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidinone derivative with a structurally complex framework. The molecule features a tetrahydropyrimidine core substituted with a methyl group at position 6, a nitro-functionalized phenylpyrazole moiety at position 4, and a methyl ester at position 3. The 3-nitrophenyl group on the pyrazole ring introduces strong electron-withdrawing effects, which may influence electronic distribution, intermolecular interactions, and biological activity . Pyrimidinones are well-documented for their pharmacological relevance, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-13-18(21(28)32-2)20(24-22(29)23-13)17-12-26(15-8-4-3-5-9-15)25-19(17)14-7-6-10-16(11-14)27(30)31/h3-12,20H,1-2H3,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHPMOWMRHIOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure combining a tetrahydropyrimidine core with a pyrazole moiety and a nitrophenyl substituent. The synthesis typically involves multi-step organic reactions such as the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea under specific conditions to yield the desired product.
Synthetic Route
- Starting Materials : Aldehyde, β-keto ester, urea/thiourea.
- Reaction Conditions : Solvent-free or with a catalyst (e.g., phthalimide-N-sulfonic acid).
- Purification : The product is purified using column chromatography.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that related pyrazole derivatives act as inhibitors of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation : Similar compounds have been identified as mixed agonists for G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and immune responses.
- Enzyme Inhibition : The presence of the nitrophenyl group may enhance interactions with specific enzymes involved in inflammatory pathways.
Case Studies
A series of studies have documented the effects of this compound on various cell lines:
- Cytotoxicity Assessment : Using the MTT assay against human embryonic kidney cells (HEK-293) and mouse fibroblast cells (CCL-1), the compound demonstrated low cytotoxicity at effective concentrations .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of similar compounds in treating infections and inflammatory conditions.
Comparison with Similar Compounds
Key Observations :
- Diphenyl analogs (e.g., ) exhibit greater lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
Variations in the Ester Group
The ester moiety at position 5 influences solubility and metabolic pathways:
Key Observations :
- Methyl esters (target compound) are typically more prone to hydrolysis than ethyl or isopropyl esters, which could influence bioavailability .
Functional Group Modifications on the Pyrimidine Core
Replacing the 2-oxo group with thioxo alters hydrogen-bonding capacity:
Key Observations :
- Thioxo analogs (e.g., ) may exhibit altered solid-state properties and reduced polarity compared to the target compound.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The Biginelli reaction is the primary method, involving a one-pot condensation of a β-ketoester (e.g., methyl acetoacetate), a substituted aldehyde (e.g., 3-nitrophenylaldehyde), and a urea/thiourea derivative. Acidic conditions (e.g., HCl or Lewis acids like BF₃·Et₂O) under reflux yield the dihydropyrimidinone core. Pyrazole substitution is introduced via cyclocondensation of phenylhydrazine derivatives with diketones or via post-synthetic modifications .
Example Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: 80–100°C, reflux
- Catalysts: p-TsOH or HCl
Q. What spectroscopic and analytical techniques are used for characterization?
- 1H NMR : Methyl groups (e.g., δ 2.31 ppm for CH₃, δ 3.43 ppm for OCH₃) and aromatic protons confirm substitution patterns .
- HRMS : Molecular ion peaks (e.g., [M+Na⁺] at m/z 357.08) validate molecular weight .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 46.72%, H: 2.11%, N: 8.38% for perfluorophenyl analogs) .
Q. What biological activities are reported for structurally related dihydropyrimidinones?
Analogs exhibit antibacterial (MIC assays against E. coli and S. aureus), antihypertensive (carotid artery cannulation in rat models), and anticarcinogenic (in vitro cytotoxicity on cancer cell lines) activities. The 3-nitrophenyl group may enhance bioactivity by improving electron-deficient interactions with targets .
Advanced Research Questions
Q. How do researchers resolve contradictions in spectroscopic data during structure elucidation?
Discrepancies in NMR assignments (e.g., tautomeric forms or rotamers) are addressed via X-ray crystallography . For example, crystal structures reveal sofa conformations in the dihydropyrimidine ring and hydrogen-bonding networks (N–H⋯O, N–H⋯S) that stabilize the lattice .
Key Crystallographic Data :
- Space group: Triclinic P1
- Unit cell parameters: a = 10.198 Å, b = 13.262 Å, c = 13.771 Å
- R-factor: 0.048 (indicative of high precision)
Q. What strategies improve regioselectivity in pyrazole substitution during synthesis?
Q. How do crystal packing interactions influence physicochemical stability?
Supramolecular chains via N–H⋯O (carbonyl) and N–H⋯S (thione) hydrogen bonds enhance thermal stability. Methyl-thienyl C–H⋯π interactions further stabilize the lattice, as observed in analogs with thiophene substituents .
Q. What computational methods complement experimental structural analysis?
Q. How are discrepancies in synthetic yields addressed?
Variations in yields (e.g., 1% in fluorinated analogs vs. >50% in simpler derivatives) are mitigated by optimizing solvent polarity (DMF vs. ethanol) and catalyst loading. Microwave-assisted synthesis can improve efficiency .
Q. Why do biological activity results vary across analogs?
Subtle structural changes (e.g., nitro vs. methoxy groups) alter hydrophobicity and binding affinity. QSAR studies correlate substituent electronegativity with antibacterial potency, guiding rational design .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement due to its robustness in handling high-resolution data and twinning .
- Synthetic Protocols : Prioritize Lewis acid catalysts for regioselective pyrazole formation.
- Biological Assays : Combine in vitro screening (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to validate targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
